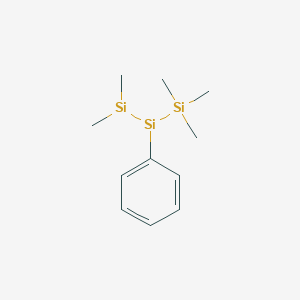
N,N-Diethyl-4-methyl-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methyl-3-nitroaniline: is an organic compound with the molecular formula C11H16N2O2. It is a derivative of aniline, where the amino group is substituted with diethyl and a nitro group is attached to the aromatic ring. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method involves the nitration of N,N-diethyl-4-methylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of 1-bromo-4-nitrobenzene with diethylamine under controlled conditions.
Industrial Production Methods: Industrial production of N,N-Diethyl-4-methyl-3-nitroaniline often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: N,N-Diethyl-4-methyl-3-nitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: N,N-Diethyl-4-methyl-3-aminobenzene.
Oxidation: N,N-Diethyl-4-methyl-3-nitrosoaniline.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-4-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: This compound finds applications in the production of agrochemicals, where it is used as a precursor for herbicides and insecticides. It is also used in the manufacture of rubber chemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methyl-3-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The compound’s molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-4-nitroaniline: Similar structure but lacks the methyl group.
N,N-Dimethyl-4-nitroaniline: Similar structure but with dimethyl substitution instead of diethyl.
N-Methyl-4-nitroaniline: Contains a single methyl group instead of diethyl.
Uniqueness: N,N-Diethyl-4-methyl-3-nitroaniline is unique due to the presence of both diethyl and methyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
810662-45-4 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N,N-diethyl-4-methyl-3-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-12(5-2)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
JKENWCYKZBBBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
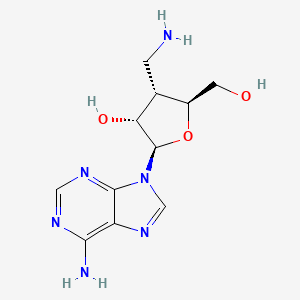
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
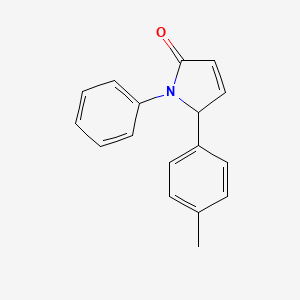

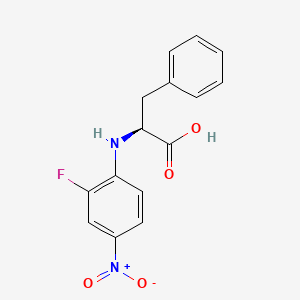
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
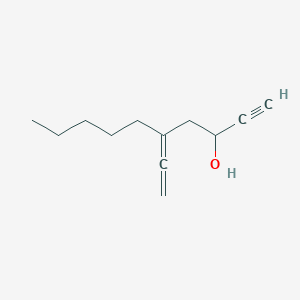
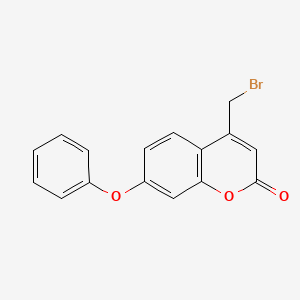
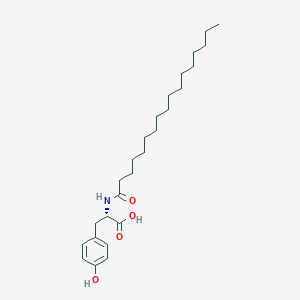
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
